Methyl 3-bromo-4-tert-butoxybenzoate
Description
Significance of Halogenated Aromatic Esters in Contemporary Chemical Synthesis
Halogenated aromatic esters are a class of organic compounds that play a crucial role in modern synthetic chemistry. The incorporation of a halogen atom, such as bromine, onto an aromatic ring significantly influences the molecule's reactivity. The carbon-halogen bond provides a reactive site for a variety of transformations, most notably in cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings utilize halogenated aromatics as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This capability has become a cornerstone of modern medicinal chemistry and materials science, enabling the construction of complex molecular architectures from simpler precursors.
The presence of an ester group, in conjunction with a halogen, offers additional synthetic advantages. The ester functionality can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, providing a handle for further molecular elaboration. Moreover, the electronic properties of the ester group can influence the reactivity of the aromatic ring, including the regioselectivity of further substitution reactions.
Contextualization of Alkoxy-Substituted Benzoate (B1203000) Derivatives
Alkoxy-substituted benzoate derivatives are another important class of compounds with wide-ranging applications. The alkoxy group, in this case, a tert-butoxy (B1229062) group, is an electron-donating group which can influence the electronic environment of the aromatic ring. This can affect the rates and regioselectivity of electrophilic aromatic substitution reactions. mdpi.com
The tert-butoxy group, in particular, is a bulky substituent that can exert significant steric hindrance. This steric bulk can direct incoming reagents to specific positions on the aromatic ring, a phenomenon that is often exploited in regioselective synthesis. Furthermore, the tert-butoxy group can serve as a protecting group for a phenol (B47542). Under acidic conditions, the tert-butyl group can be cleaved to reveal a hydroxyl group, which can then be used in subsequent synthetic steps.
Research Scope and Potential of Methyl 3-bromo-4-tert-butoxybenzoate
This compound combines the key features of both halogenated aromatic esters and alkoxy-substituted benzoates, making it a potentially versatile building block in organic synthesis. The bromine atom at the 3-position provides a handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The tert-butoxy group at the 4-position can act as a directing group or a protecting group for a phenol.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from the reactivity of analogous compounds. For instance, the synthesis of related brominated benzoic acid derivatives is a common practice in the preparation of pharmaceutical intermediates and other fine chemicals. The combination of functional groups present in this compound makes it a promising starting material for the synthesis of polysubstituted aromatic compounds with potential applications in drug discovery and materials science. Further research into the specific reactions and applications of this compound is warranted to fully explore its synthetic potential.
Below is a table summarizing the key structural features of this compound and their potential synthetic utility.
| Functional Group | Position | Potential Synthetic Utility |
| Methyl Ester | 1 | Conversion to carboxylic acid, amide, alcohol; directing group |
| Bromine | 3 | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) |
| tert-Butoxy Group | 4 | Directing group; protecting group for phenol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131594-31-4 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3 |
InChI Key |
UYPISJKXCYMMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Bromo 4 Tert Butoxybenzoate and Analogous Structures
Retrosynthetic Analysis of Methyl 3-bromo-4-tert-butoxybenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points, leading to distinct synthetic strategies.
The first disconnection targets the methyl ester and the tert-butoxy (B1229062) ether bonds. Cleaving the ester linkage (C-O bond) suggests a precursor carboxylic acid, 3-bromo-4-tert-butoxybenzoic acid . This disconnection falls under the category of a functional group interconversion (FGI). Subsequently, disconnecting the ether bond (C-O) of this intermediate points to a phenolic precursor, methyl 3-bromo-4-hydroxybenzoate , and a source for the tert-butyl group.
A second strategic disconnection involves cleaving the carbon-bromine bond (C-Br) and the ether bond. This would lead back to a simpler precursor like methyl 4-hydroxybenzoate (B8730719) . This approach would require sequential introduction of the bromine atom and the tert-butyl group, with the order of these steps being a key consideration to ensure correct regioselectivity.
These analyses suggest two main synthetic pathways:
Route A: Starting with a pre-brominated phenolic ester (methyl 3-bromo-4-hydroxybenzoate ), the synthesis proceeds via O-alkylation to introduce the tert-butoxy group.
Route B: Starting with the corresponding carboxylic acid (3-bromo-4-tert-butoxybenzoic acid ), the synthesis is completed by esterification to form the methyl ester.
The following sections will explore the forward synthesis based on these retrosynthetic pathways.
Esterification Approaches for Benzoate (B1203000) Moiety Formation
The final step in one of the primary synthetic routes to this compound is the formation of the methyl ester from its corresponding carboxylic acid precursor. This transformation can be achieved through several reliable methods.
Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for converting carboxylic acids to esters. In this approach, 3-bromo-4-tert-butoxybenzoic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). google.com The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed. learncbse.in
The general reaction is as follows: 3-bromo-4-tert-butoxybenzoic acid + Methanol ⇌ this compound + Water
| Reactant | Reagent/Catalyst | Conditions | Product |
| 3-bromo-4-tert-butoxybenzoic acid | Methanol, H₂SO₄ (catalytic) | Reflux | This compound |
This method is advantageous due to the low cost of the reagents. However, the strongly acidic conditions and high temperatures can sometimes lead to side reactions, such as the cleavage of the acid-sensitive tert-butoxy group.
To circumvent the harsh conditions of direct esterification, a two-step procedure involving an acyl chloride intermediate is often employed. This method generally proceeds under milder conditions and gives high yields.
First, 3-bromo-4-tert-butoxybenzoic acid is converted to its more reactive acyl chloride derivative, 3-bromo-4-tert-butoxybenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
The reaction proceeds as follows: 3-bromo-4-tert-butoxybenzoic acid + SOCl₂ → 3-bromo-4-tert-butoxybenzoyl chloride + SO₂ + HCl
The resulting acyl chloride is then reacted with methanol in a process called methanolysis. This step is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Acyl Chloride Formation | 3-bromo-4-tert-butoxybenzoic acid | Oxalyl chloride, cat. DMF | 3-bromo-4-tert-butoxybenzoyl chloride |
| 2. Methanolysis | 3-bromo-4-tert-butoxybenzoyl chloride | Methanol, Pyridine | This compound |
This approach is versatile and generally provides cleaner reactions and higher yields compared to direct esterification.
Strategies for Introducing the tert-Butoxy Substituent
A key step in the synthesis of this compound is the introduction of the bulky tert-butoxy group onto the aromatic ring. This is typically accomplished via the O-alkylation of a phenolic precursor.
The most direct route for forming the tert-butyl ether linkage is the O-alkylation of methyl 3-bromo-4-hydroxybenzoate . This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks a suitable tert-butylating agent.
A common method for this transformation is a variation of the Williamson ether synthesis. In this procedure, the methyl 3-bromo-4-hydroxybenzoate is treated with a base to form the corresponding phenoxide. This intermediate then undergoes a nucleophilic substitution reaction with a tert-butyl halide, such as tert-butyl bromide.
The reaction is as follows: Methyl 3-bromo-4-hydroxybenzoate + Base → Sodium or Potassium 3-bromo-4-methoxycarbonylphenoxide Sodium or Potassium 3-bromo-4-methoxycarbonylphenoxide + tert-Butyl Bromide → this compound + NaBr or KBr
| Precursor | Base | tert-Butylating Agent | Solvent | Product |
| Methyl 3-bromo-4-hydroxybenzoate | Potassium Carbonate (K₂CO₃) | tert-Butyl Bromide | DMF | This compound |
The choice of base and solvent is crucial for the success of this reaction. A moderately strong base like potassium carbonate is often sufficient, and a polar aprotic solvent such as DMF facilitates the reaction. patsnap.com Due to the steric hindrance of the tert-butyl group, this reaction can sometimes be sluggish and may require elevated temperatures.
O-Alkylation of Hydroxybenzoate Precursors with tert-Butylating Agents
Exploration of Base-Mediated Alkylation Conditions
The introduction of a tert-butyl group to form an aryl tert-butyl ether, such as in this compound, presents unique challenges compared to the alkylation with less sterically hindered alkyl halides. The classical Williamson ether synthesis, which involves the S\sub N\2 reaction of an alkoxide with an alkyl halide, is often inefficient for creating tertiary ethers. wikipedia.orgmasterorganicchemistry.com The use of a tertiary alkyl halide, like tert-butyl bromide, with a phenoxide strongly favors elimination over substitution, leading to the formation of isobutylene (B52900) as the major product. doubtnut.comquora.com
To circumvent this, alternative strategies for tert-butylation of phenols are employed. One common method involves the acid-catalyzed addition of isobutylene to the phenolic hydroxyl group. pearson.com Another approach is the palladium-catalyzed cross-coupling reaction between an aryl halide and sodium tert-butoxide. This method has proven effective for a range of unactivated aryl bromides and chlorides, providing the desired aryl tert-butyl ethers in good yields. organic-chemistry.orgorganic-chemistry.org Research has also explored reagents that can deliver the tert-butyl group under milder, acid-free conditions, such as the in situ formation of 2-t-butoxy-1-methylpyridinium triflate. researchgate.net For industrial applications, solid acid catalysts like molybdate- or tungstate-promoted zirconia have been investigated for the tert-butylation of phenol (B47542), offering advantages in terms of catalyst separation and reduced corrosiveness. researchgate.net
| Method | Alkylating Agent | Catalyst/Conditions | Primary Challenge |
| Williamson Ether Synthesis | tert-butyl halide | Strong Base (e.g., NaH, K2CO3) | E2 Elimination is the major pathway. quora.com |
| Acid-Catalyzed Alkoxylation | Isobutylene | Acid Catalyst (e.g., H2SO4, Er(OTf)3) | Requires acidic conditions. pearson.comorganic-chemistry.org |
| Buchwald-Hartwig Coupling | Sodium tert-butoxide | Pd(OAc)2 / Phosphine Ligand | Metal-catalyzed; requires aryl halide. organic-chemistry.org |
| In-situ Reagent Formation | 2-t-butoxypyridine | Alkylation followed by alcohol addition | Avoids strong acid and isobutylene gas. researchgate.net |
Protecting Group Strategies for Phenolic Hydroxyls followed by Alkylation and Deprotection
In multi-step syntheses involving complex molecules, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgorganic-chemistry.org For phenolic hydroxyls, a variety of protecting groups are available, including ethers (e.g., benzyl (B1604629), methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)). fiveable.meweebly.com
A synthetic strategy for a molecule like this compound could hypothetically involve a protecting group if the desired transformations are incompatible with a free hydroxyl group. For instance, if starting from 3-bromo-4-hydroxybenzoic acid, the carboxylic acid might first be protected as an ester. Subsequently, the phenolic hydroxyl could be protected (e.g., as a benzyl ether) before performing a reaction that would otherwise be compromised by the acidic proton of the phenol. After this step, the protecting group would be selectively removed (deprotection), and the free hydroxyl would then be alkylated to form the tert-butyl ether. cem.com The choice of protecting group is critical and must allow for selective removal without disturbing other parts of the molecule, a concept known as orthogonal protection. wikipedia.orgorganic-chemistry.org
Methodologies for Bromine Introduction on the Aromatic Ring
The placement of a bromine atom onto the benzene (B151609) ring is a key step in the synthesis of this compound. This can be achieved through several methods, primarily electrophilic aromatic substitution or by the conversion of another functional group already in the desired position.
Electrophilic Aromatic Bromination of Substituted Benzoate Precursors
Electrophilic aromatic bromination is a common and direct method for introducing a bromine atom onto an aromatic ring. nih.govresearchgate.net The regioselectivity of the reaction is dictated by the directing effects of the substituents already present on the ring. nih.govrsc.org In a precursor like methyl 4-hydroxybenzoate or methyl 4-tert-butoxybenzoate, the hydroxyl or tert-butoxy group is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair electrons. rsc.org The methyl ester group is a deactivating, meta-directing group.
The powerful ortho-, para-directing nature of the oxygen substituent at position 4 will direct the incoming electrophile (Br+) primarily to positions 3 and 5 (ortho to the oxygen). Due to steric hindrance, substitution patterns can be controlled. Studies on the bromination of alkoxybenzenes show that steric effects can influence reactivity. rsc.org The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, or with other brominating agents like N-Bromosuccinimide (NBS). researchgate.netnih.gov Careful control of reaction conditions is necessary to achieve mono-bromination and prevent the formation of di-brominated byproducts.
Functional Group Interconversions for Bromine Atom Placement
An alternative to direct bromination is the conversion of a different functional group into a bromine atom. A prominent example of this strategy is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction provides a versatile method for introducing a halide onto an aromatic ring in a position that might be difficult to access through direct electrophilic substitution. tutorchase.com
The sequence begins with the synthesis of an aromatic amine precursor, for example, methyl 3-amino-4-tert-butoxybenzoate. This amine is then converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. wikipedia.orgresearchgate.net This method offers excellent regiochemical control, as the bromine atom is placed specifically at the prior location of the amino group. masterorganicchemistry.com
Multi-Step Synthetic Sequences and Reaction Optimization
Convergent and Linear Synthetic Pathways to this compound
A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is formed. For this compound, a plausible linear pathway would be:
Esterification: Start with 4-hydroxybenzoic acid and convert it to methyl 4-hydroxybenzoate.
Bromination: Perform an electrophilic aromatic bromination on methyl 4-hydroxybenzoate to yield methyl 3-bromo-4-hydroxybenzoate. The hydroxyl group directs the bromine to the ortho position.
Alkylation: Introduce the tert-butoxy group by alkylating the phenolic hydroxyl of methyl 3-bromo-4-hydroxybenzoate to form the final product.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in one or more final steps. ebrary.netacs.org This approach can be more efficient for highly complex molecules. For a relatively simple molecule like this compound, a purely convergent approach is less common. However, a semi-convergent strategy could be envisioned where a brominated aromatic core is prepared separately from a tert-butoxy donor, and they are coupled in a final step, for example, via a Buchwald-Hartwig amination-type reaction to form the ether linkage. organic-chemistry.org The linear approach is generally more straightforward for this specific target.
Investigation of Reaction Conditions, Solvent Effects, and Catalysis for Enhanced Yield and Selectivity in the Synthesis of this compound and Analogous Structures
The synthesis of this compound, a halogenated aromatic ester, necessitates precise control over reaction parameters to achieve high yield and regioselectivity. The tert-butoxy and methoxycarbonyl groups present on the benzene ring are ortho-, para-directing activators for electrophilic aromatic substitution. However, the bulky tert-butoxy group sterically hinders the ortho positions, favoring substitution at the position meta to the ester functionality. The investigation into optimal reaction conditions, including the choice of solvent and catalyst, is crucial for maximizing the efficiency of the bromination reaction.
Detailed Research Findings
Research into the bromination of activated aromatic compounds, particularly those with alkoxy substituents, has identified several key factors that influence the outcome of the synthesis. The choice of brominating agent, solvent, and catalyst system plays a pivotal role in determining both the conversion of the starting material and the selectivity for the desired 3-bromo isomer.
Brominating Agents: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. Its application is favored due to its solid nature, ease of handling, and generally high selectivity compared to liquid bromine. The electrophilicity of the bromine atom in NBS can be enhanced through the use of catalysts.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Solvents such as acetonitrile (B52724) are effective for bromination reactions with NBS. nih.gov Chlorinated solvents like dichloromethane (B109758) are also commonly employed, particularly when using liquid bromine as the brominating agent. google.com The use of aqueous co-solvents has been shown to be effective in certain catalytic systems. nsf.gov
Catalysis: The addition of a catalyst is often essential to activate the brominating agent and accelerate the reaction. Both acidic and Lewis basic catalysts have been shown to be effective. For instance, the bromination of methyl 4-hydroxybenzoate, a related analog, can be catalyzed by glacial acetic acid. google.com More advanced catalytic systems, such as the use of mandelic acid with NBS, have been developed to enhance the reactivity of NBS through halogen bonding, thereby increasing the electrophilic character of the bromine. nsf.gov
The following data tables summarize the findings from studies on analogous structures, providing insights into the reaction conditions that could be optimized for the synthesis of this compound.
Data on the Bromination of Methyl 4-methoxybenzoate
The bromination of methyl 4-methoxybenzoate, a close structural analog of this compound, has been studied to optimize yield and selectivity. The following table details the results of a study employing N-Bromosuccinimide (NBS) with a mandelic acid catalyst.
| Entry | Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield of Methyl 3-bromo-4-methoxybenzoate |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 4-methoxybenzoate | NBS (1.2 equiv.) | Mandelic Acid (0.2 equiv.) | Acetonitrile/Water (1:1) | 24 h | Room Temperature | General Procedure A was employed. nsf.gov |
This table is based on data for an analogous compound and is intended to be illustrative of the types of conditions investigated for such reactions. nsf.gov
Data on the Bromination of Methyl 4-hydroxybenzoate
The synthesis of methyl 3-bromo-4-hydroxybenzoate provides another relevant example of how reaction conditions can be tailored to achieve a specific outcome. The following table is derived from a patented method for this transformation.
| Entry | Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield of Methyl 3-bromo-4-hydroxybenzoate |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 4-hydroxybenzoate | Br2 (1.1 equiv.) | Glacial Acetic Acid | Dichloromethane | 35 h | Room Temperature | 77.5% google.com |
This table is based on data for an analogous compound and is intended to be illustrative of the types of conditions investigated for such reactions. google.com
These examples demonstrate that a systematic investigation of reaction conditions, including the careful selection of the brominating agent, solvent, and catalyst, is paramount for the successful and efficient synthesis of specifically substituted aromatic compounds like this compound. The high yields achieved in the synthesis of analogous compounds suggest that similar optimization would lead to an effective synthetic route for the target molecule.
Chemical Transformations and Reactivity of Methyl 3 Bromo 4 Tert Butoxybenzoate
Reactions Involving the Methyl Ester Group
The methyl ester group is a primary site for nucleophilic acyl substitution and reduction reactions. The reactivity of the carbonyl carbon is influenced by both the adjacent aromatic ring and the electronic effects of its substituents.
Ester Hydrolysis to 3-bromo-4-tert-butoxybenzoic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-bromo-4-tert-butoxybenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent protonation of the resulting carboxylate salt in an acidic workup yields the final carboxylic acid.
High-temperature water has also been shown to promote the hydrolysis of substituted methyl benzoates. psu.edu The rate of this reaction can be influenced by the steric hindrance around the ester group. psu.edu
Transesterification for Diverse Alkyl Benzoate (B1203000) Derivatives
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. This method allows for the synthesis of a variety of alkyl 3-bromo-4-tert-butoxybenzoate derivatives, which may have different physical or chemical properties.
Amidation and Reduction of the Ester Functionality
The methyl ester can be converted into an amide by reacting it with an amine. This reaction, known as amidation, typically requires heating or catalysis, as amines are generally less nucleophilic than alkoxides. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of N-substituted 3-bromo-4-tert-butoxybenzamides.
Furthermore, the ester group can be reduced to a primary alcohol, (3-bromo-4-tert-butoxyphenyl)methanol. This reduction can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Transformations at the Aromatic Bromine Center
The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. nih.gov Methyl 3-bromo-4-tert-butoxybenzoate can serve as an aryl halide partner in these reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. chegg.com This reaction is widely used to form biaryl compounds. The electronic nature of the substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally facilitating the initial oxidative addition step.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. fiveable.me This method is highly efficient for the formation of aryl-alkyne bonds.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. chemicalbook.com A base is required to regenerate the active palladium(0) catalyst. The reaction typically proceeds with high stereoselectivity.
The general conditions for these palladium-catalyzed reactions are summarized in the table below.
| Reaction | Coupling Partner | Catalyst System | Base |
| Suzuki | Boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aqueous base (e.g., Na₂CO₃, K₂CO₃) |
| Sonogashira | Terminal alkyne | Pd(0) complex and Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) |
| Heck | Alkene | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂) | Base (e.g., Et₃N, K₂CO₃) |
Nucleophilic Aromatic Substitution with Activated Nucleophiles
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the presence of the electron-withdrawing methyl ester group can facilitate nucleophilic aromatic substitution, albeit to a lesser extent than more strongly deactivating groups like a nitro group. Reactions with strong nucleophiles, such as alkoxides or amides, at high temperatures can lead to the displacement of the bromine atom. The position of the bromine atom relative to the activating group is crucial for the feasibility of the reaction.
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The bromine atom on the aromatic ring of this compound provides a handle for the generation of highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.
The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The general reaction for the formation of a Grignard reagent is depicted below:
R-Br + Mg → R-MgBr
For this compound, this transformation would yield the corresponding arylmagnesium bromide.
Similarly, organolithium reagents can be prepared through lithium-halogen exchange, where an existing organolithium compound, most commonly n-butyllithium or tert-butyllithium, is used to replace the bromine atom with a lithium atom. wikipedia.org This exchange is typically rapid, even at low temperatures. wikipedia.org
R-Br + R'-Li → R-Li + R'-Br
The resulting aryllithium species is a potent nucleophile and a strong base. The successful formation of these organometallic reagents is crucial for subsequent reactions, such as cross-coupling reactions or additions to carbonyl compounds. However, the presence of the ester functionality in this compound can complicate these reactions, as organolithium and Grignard reagents are known to react with esters. libretexts.org Therefore, careful control of reaction conditions, such as low temperatures, is often necessary to favor the desired transformation over unwanted side reactions.
| Reagent Type | General Reactants | Typical Solvents | Key Considerations |
| Grignard Reagent | Aryl bromide, Magnesium | Diethyl ether, THF | Potential for reaction with the ester group. |
| Organolithium Reagent | Aryl bromide, Alkyllithium | Diethyl ether, Hexanes | High reactivity, potential for side reactions with the ester. Requires low temperatures. |
Reactivity and Cleavage of the tert-Butoxy (B1229062) Ether
The tert-butoxy group in this compound serves as a protecting group for the phenolic oxygen. Its stability and the conditions required for its removal are critical considerations in multi-step synthetic sequences.
Acid-Catalyzed Cleavage of the tert-Butyl Ether
The tert-butoxy group is readily cleaved under acidic conditions. nih.gov This lability is due to the formation of a stable tert-butyl cation upon protonation of the ether oxygen, followed by the elimination of isobutylene (B52900). The mechanism involves the protonation of the ether oxygen, which makes the tert-butyl group a good leaving group. The resulting phenol (B47542) is liberated, and the tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene.
Commonly used acidic reagents for the deprotection of tert-butyl ethers include trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. researchgate.net The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Stability of the tert-Butoxy Group under Various Synthetic Conditions
A key advantage of the tert-butoxy protecting group is its stability under a wide range of non-acidic conditions. It is generally resistant to cleavage by bases, nucleophiles, and reducing agents. This stability allows for a variety of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group. For instance, the ester group can be saponified using a base, or the bromine atom can be utilized in cross-coupling reactions without cleaving the tert-butoxy ether. The robustness of the tert-butoxy group under such conditions makes it an orthogonal protecting group to many other functionalities, which is a highly desirable feature in complex organic synthesis.
| Condition | Stability of tert-Butoxy Group |
| Strongly Acidic | Labile |
| Basic | Stable |
| Nucleophilic Attack | Stable |
| Reduction (e.g., with H₂, Pd/C) | Stable |
| Oxidation | Generally Stable |
Electrophilic and Nucleophilic Substitutions on the Benzoate Ring
The substituents on the aromatic ring of this compound direct the regioselectivity of further substitution reactions. The interplay between the electron-donating tert-butoxy group and the electron-withdrawing methyl ester and bromine atom influences the position of incoming electrophiles or nucleophiles.
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium base, directing the deprotonation to the adjacent ortho position. baranlab.org Both alkoxy and ester groups can act as DMGs. wikipedia.orgorganic-chemistry.org
In the case of this compound, the tert-butoxy group is a potential DMG. harvard.edu This would direct lithiation to the C-5 position. However, the presence of the bromine atom at C-3 introduces the possibility of lithium-halogen exchange, which is often a faster process than deprotonation. wikipedia.org The outcome of the reaction with a strong base like n-butyllithium would depend on the relative rates of these two competing pathways and the specific reaction conditions employed. If ortho-lithiation at C-5 were to occur, the resulting aryllithium intermediate could be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.
Regioselective Aromatic Modifications
The existing substituents on the benzene (B151609) ring dictate the regioselectivity of electrophilic aromatic substitution reactions. The tert-butoxy group is a strongly activating, ortho, para-directing group due to its electron-donating resonance effect. The methyl ester and bromine atom are deactivating, meta-directing groups. In this polysubstituted system, the powerful activating effect of the tert-butoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the tert-butoxy group (C-5) is the most likely site for electrophilic attack, as the other ortho position (C-3) is already substituted with bromine.
Nucleophilic aromatic substitution (SNAr) on this molecule is less likely under standard conditions, as the ring is not sufficiently electron-deficient. The presence of the electron-donating tert-butoxy group disfavors the addition of a nucleophile. However, under specific conditions, such as the use of a very strong nucleophile or activation of the ring through the formation of a metal complex, nucleophilic substitution might be possible, potentially leading to the displacement of the bromine atom.
| Position on Ring | Activating/Deactivating Influence | Directing Influence |
| C-1 (COOCH₃) | Deactivating | meta |
| C-3 (Br) | Deactivating | meta |
| C-4 (OtBu) | Activating | ortho, para |
Advanced Analytical Characterization of Methyl 3 Bromo 4 Tert Butoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 3-bromo-4-tert-butoxybenzoate, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester group, and the tert-butyl group. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The large tert-butyl group would give rise to a prominent singlet, and the methyl ester would also appear as a singlet.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | d | 1H | Ar-H |
| ~ 7.85 | dd | 1H | Ar-H |
| ~ 7.05 | d | 1H | Ar-H |
| ~ 3.88 | s | 3H | -OCH₃ |
| ~ 1.45 | s | 9H | -C(CH₃)₃ |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show signals for the aromatic carbons, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the tert-butoxy (B1229062) group. The number of aromatic signals will depend on the symmetry of the substitution pattern.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 158 | Ar-C (quaternary) |
| ~ 134 | Ar-C |
| ~ 131 | Ar-C |
| ~ 125 | Ar-C (quaternary) |
| ~ 115 | Ar-C |
| ~ 112 | Ar-C (quaternary) |
| ~ 80 | -C (CH₃)₃ (quaternary) |
| ~ 52 | -OCH₃ |
| ~ 29 | -C(C H₃)₃ |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would allow for the definitive assignment of the protonated aromatic carbons and the methyl and tert-butyl carbons.
The methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).
The tert-butyl protons (-C(CH₃)₃) to the quaternary carbon of the tert-butoxy group and the adjacent aromatic carbon.
The aromatic protons to neighboring carbons, confirming the substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.
ESI-MS is a soft ionization technique that would likely be used for the HRMS analysis of this compound. The analysis would provide the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which can be compared to the theoretical mass to confirm the molecular formula, C₁₂H₁₅BrO₃. A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Expected HRMS Data:
| Ion | Theoretical m/z |
| [C₁₂H₁₅⁷⁹BrO₃+H]⁺ | 287.0283 |
| [C₁₂H₁₅⁸¹BrO₃+H]⁺ | 289.0262 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to confirm its identity. A pure sample would ideally show a single peak in the gas chromatogram. The mass spectrum associated with this peak would exhibit a molecular ion peak and a fragmentation pattern consistent with the structure of the compound. The characteristic bromine isotopic pattern would also be evident in the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the ester group, the aromatic ring, and the tert-butoxy group.
The ester functionality gives rise to two prominent stretching vibrations. The carbonyl (C=O) stretch is one of the most intense and easily identifiable bands in the spectrum, typically appearing in the region of 1730-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing bromine atom and the electron-donating tert-butoxy group, along with conjugation to the aromatic ring, modulate the C=O bond order and thus its stretching frequency. The C-O stretching vibration of the ester group is also significant and is expected to appear in the 1300-1100 cm⁻¹ region.
The aromatic ring will show several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range.
The tert-butoxy group will be identifiable by its characteristic C-H stretching and bending vibrations. The stretching of the C-H bonds in the methyl groups of the tert-butyl moiety is expected in the 2950-2850 cm⁻¹ range. Additionally, characteristic bending vibrations for the tert-butyl group can be observed. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 680 and 515 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1730 - 1715 | Strong |
| Ester (C-O) | Stretching | 1300 - 1100 | Medium to Strong |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Alkyl C-H (tert-butyl) | Stretching | 2950 - 2850 | Medium |
| C-Br | Stretching | 680 - 515 | Medium to Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound are not publicly available, the principles of the technique and the expected structural insights can be discussed.
If a suitable single crystal of this compound were grown, it would be subjected to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice would be collected and analyzed. This analysis would yield an electron density map from which the positions of the individual atoms could be determined.
The resulting crystal structure would reveal:
The planarity of the benzene ring.
The precise bond lengths of the C=O and C-O bonds in the ester group, providing insight into the electronic effects of the substituents.
The conformation of the tert-butoxy group relative to the plane of the aromatic ring.
The intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. The bulky tert-butoxy group and the bromine atom would be expected to play a significant role in determining the crystal packing arrangement.
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a solid-state environment.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase setup, the stationary phase would be a nonpolar material, such as a C18-modified silica gel, and the mobile phase would be a polar solvent mixture, commonly a combination of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound would be well-retained on a C18 column.
Detection is most commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light at a specific wavelength (likely in the range of 230-260 nm). For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. This method allows for the precise determination of purity and the quantification of the compound in a given sample.
Interactive Data Table: Typical HPLC Parameters for Analysis of Substituted Benzoates
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 240 nm) |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. rochester.edulibretexts.org In the context of this compound, TLC would be an indispensable tool during its synthesis.
The stationary phase is typically a thin layer of silica gel or alumina coated on a glass or plastic plate. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent, a mixture of organic solvents, moves up the plate by capillary action, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and the reaction mixture) on the same plate, the progress of the reaction can be monitored. rochester.edulibretexts.org The disappearance of the starting material spot and the appearance of a new product spot (this compound) would indicate that the reaction is proceeding. The relative polarity of the compounds determines their retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value.
After development, the spots are visualized, typically under UV light, as the aromatic ring will fluoresce. This allows for a quick and effective assessment of the reaction's completion and the presence of any impurities.
Interactive Data Table: General Procedure for TLC Analysis
| Step | Description |
| 1. Plate Preparation | A line is lightly drawn with a pencil about 1 cm from the bottom of a silica gel TLC plate. |
| 2. Spotting | A capillary tube is used to apply small spots of the starting material(s) and the reaction mixture onto the pencil line. |
| 3. Development | The plate is placed in a sealed chamber with a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The eluent level must be below the spotted line. |
| 4. Visualization | After the solvent front has moved near the top of the plate, the plate is removed, the solvent front is marked, and the plate is dried. The spots are then visualized under a UV lamp. |
| 5. Interpretation | The Rf values of the spots are calculated and compared to determine the presence of starting materials and products. |
Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 4 Tert Butoxybenzoate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. espublisher.com DFT calculations are employed to determine the optimized molecular geometry of Methyl 3-bromo-4-tert-butoxybenzoate, which corresponds to the lowest energy arrangement of its atoms. These calculations predict key structural parameters like bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, DFT studies, typically using functionals such as B3LYP with a basis set like 6-31G*, would reveal the planarity of the benzene (B151609) ring and the specific orientations of the methyl ester and tert-butoxy (B1229062) substituents. nih.govnih.gov The electronic properties derived from these calculations include the molecular dipole moment, polarizability, and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | C-C-Br | ~119.5° |
| Bond Angle | O-C=O | ~125.0° |
| Dihedral Angle | Car-Car-C=O | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that characterizes the molecule's kinetic stability, chemical reactivity, and optical properties. edu.krd A small energy gap suggests high polarizability and reactivity, whereas a large gap indicates high stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the tert-butoxy group, reflecting its electron-donating nature. The LUMO would likely be distributed over the electron-withdrawing methyl benzoate (B1203000) moiety. The energies of these orbitals allow for the calculation of various global chemical reactivity descriptors. nih.govresearchgate.net
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| HOMO Energy (I) | EHOMO | -6.5 eV |
| LUMO Energy (A) | ELUMO | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |
| Chemical Softness (S) | 1 / (2η) | 0.2 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.2 eV |
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). nih.govchemrxiv.org The bulky tert-butyl group imposes significant steric constraints, heavily influencing the preferred orientation of the tert-butoxy group relative to the benzene ring. nih.govresearchgate.net Similarly, rotation around the C(ring)-C(ester) and O-C(ester) bonds of the methyl benzoate group also leads to different conformers. nih.gov
Computational methods can explore the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. This "relaxed PES scan" helps to map out the energy landscape, revealing the most stable conformations and the pathways for conformational change. The results of such an analysis are crucial for understanding the molecule's behavior in different environments and its ability to bind to biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. scielo.br By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed. researchgate.net This allows for the identification of the rate-determining step and provides insights into factors affecting reaction rate and selectivity.
The synthesis of this compound likely involves key steps such as the electrophilic bromination of a substituted benzoate precursor and the etherification to introduce the tert-butoxy group. Computational chemistry can be used to locate and characterize the transition state (TS) for these steps. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. acs.org
For the electrophilic bromination, DFT calculations can model the formation of the sigma complex (Wheland intermediate) and the subsequent proton loss, identifying the structure and energy of the transition state for the electrophilic attack. rsc.orgrsc.org For the etherification step (e.g., a Williamson-type synthesis), modeling would focus on the nucleophilic substitution pathway, characterizing the TS for the formation of the C-O ether bond.
Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located and optimized, a reaction energy profile can be constructed. acs.org This profile plots the relative free energy against the reaction coordinate, providing a visual representation of the reaction mechanism. mdpi.com
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Substrate + Brominating Agent | 0.0 |
| TS1 | Transition State for σ-complex formation | +15.5 |
| Intermediate | Wheland Intermediate (σ-complex) | +5.2 |
| TS2 | Transition State for deprotonation | +8.0 |
| Products | Brominated Product + HBr | -10.3 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering valuable insights that complement experimental data. Techniques based on Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netscirp.org The accuracy of these predictions depends heavily on the chosen level of theory, including the functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-31G*, 6-311++G). scirp.orgnih.gov
For NMR chemical shift predictions, the process typically involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning experimental spectra and can even be used to differentiate between different possible isomers or conformers of a molecule. nih.govcomporgchem.com
Similarly, theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To correct for this, the computed frequencies are typically scaled by an empirical factor to provide a better match with experimental data. scirp.org These theoretical investigations are crucial for assigning specific vibrational modes to the observed absorption bands in an experimental IR spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method. These values are for illustrative purposes to demonstrate the type of data generated from computational studies.
Interactive Table: Predicted NMR Chemical Shifts (ppm) Relative to TMS
| Atom Type | Atom Position (IUPAC) | Predicted Chemical Shift (ppm) |
| ¹H NMR | ||
| Aromatic CH | H-2 | 8.15 |
| Aromatic CH | H-5 | 7.89 |
| Aromatic CH | H-6 | 7.05 |
| Methoxy (-OCH₃) | H on Methyl Ester | 3.88 |
| tert-Butoxy (-C(CH₃)₃) | H on tert-Butyl | 1.45 |
| ¹³C NMR | ||
| Carbonyl (C=O) | C=O of Ester | 165.4 |
| Aromatic C-O | C-4 | 156.2 |
| Aromatic C-Br | C-3 | 112.1 |
| Aromatic C-COOCH₃ | C-1 | 125.5 |
| Aromatic CH | C-2 | 134.1 |
| Aromatic CH | C-5 | 129.8 |
| Aromatic CH | C-6 | 118.7 |
| Methoxy (-OC H₃) | C of Methyl Ester | 52.3 |
| tert-Butoxy (C (CH₃)₃) | Quaternary C of tert-Butyl | 80.1 |
| tert-Butoxy (-C(C H₃)₃) | Methyl C of tert-Butyl | 28.7 |
Predicted IR Vibrational Frequencies
The table below lists predicted vibrational frequencies for the key functional groups in this compound. These assignments are based on theoretical calculations which help in understanding the molecule's vibrational modes.
Interactive Table: Predicted IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch | Ester Carbonyl | 1725 | Strong |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | Medium-Strong |
| C-O Stretch (Ester) | Ar-C(=O)-O | 1280 | Strong |
| C-O Stretch (Ether) | Ar-O-C | 1240 | Strong |
| C-O Stretch (Ether) | O-C(CH₃)₃ | 1150 | Medium |
| C-C Stretch (in-ring) | Aromatic Ring | 1600, 1480 | Medium |
| C-Br Stretch | Ar-Br | 650 | Medium-Weak |
Molecular Modeling of Intermolecular Interactions and Solvation Effects
Molecular modeling is employed to investigate the non-covalent interactions that govern the behavior of this compound in condensed phases. These studies can reveal how molecules interact with each other in a crystal lattice or with solvent molecules in a solution. Analysis of the molecular electrostatic potential (MEP) map can predict regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting potential sites for intermolecular interactions. scielo.br
For a molecule like this compound, several types of intermolecular interactions are expected. These include:
Hydrogen Bonds: Weak C-H···O hydrogen bonds can form between the aromatic or methyl protons and the oxygen atoms of the ester and ether groups of neighboring molecules.
Halogen Bonds: The bromine atom can act as a Lewis acid, forming a halogen bond (C-Br···O) with an electron-rich oxygen atom from an adjacent molecule. This type of interaction is directional and can play a significant role in crystal packing. scielo.br
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap.
Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to characterize and quantify these weak interactions. scielo.br
Solvation effects are critical for accurately predicting properties in solution. mdpi.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the influence of a solvent on the molecule's geometry and electronic structure. comporgchem.com These models treat the solvent as a continuous medium with a specific dielectric constant, which affects the charge distribution of the solute molecule. By accounting for solvation, theoretical calculations of properties like NMR chemical shifts can be more reliably compared to experimental data, which is typically acquired in solution. comporgchem.comresearchgate.net
Potential Intermolecular Interactions
The following table summarizes the potential non-covalent interactions that could be modeled for this compound.
Interactive Table: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Typical Modeled Distance (Å) | Relative Strength |
| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Ester C=O, Ether Oxygen | 2.2 - 2.8 | Weak |
| C-Br···O Halogen Bond | C-Br | Ester C=O, Ether Oxygen | 2.9 - 3.4 | Moderate |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Weak-Moderate |
Applications As a Versatile Synthetic Building Block and Precursor to Advanced Chemical Entities
Role in the Synthesis of Diverse Organic Molecules and Complex Scaffolds
The strategic placement of functional groups on the benzene (B151609) ring of Methyl 3-bromo-4-tert-butoxybenzoate allows for a variety of chemical transformations. The bromine atom can participate in numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The tert-butoxy (B1229062) group serves as a bulky, acid-labile protecting group for a phenol (B47542), which can be unveiled at a later synthetic stage to introduce a new reactive site. The methyl ester provides a handle for modifications such as hydrolysis, amidation, or reduction.
While specific, publicly documented examples of this compound as a direct precursor in the synthesis of marketed drugs are not extensively detailed, its structural motifs are present in various pharmacologically active molecules. The bromo-alkoxy-benzoate framework is a common feature in medicinal chemistry. For instance, analogous bromo-substituted benzoic acid derivatives are key intermediates in the synthesis of a range of therapeutic agents. The bromine atom is particularly useful for introducing molecular complexity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in pharmaceutical development for constructing the carbon skeletons of drug candidates.
The tert-butoxy group in this compound offers a strategic advantage in multi-step syntheses. It protects the phenolic hydroxyl group from unwanted reactions while other transformations are carried out on the molecule. This protecting group can be readily removed under acidic conditions to yield a phenol, which can then be further functionalized. This latent reactivity is highly valuable in the synthesis of complex natural products and active pharmaceutical ingredients where precise control over chemoselectivity is crucial.
The application of this compound in multi-component reactions (MCRs) and cascade transformations represents a promising area of research. MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The reactivity of the bromine atom and the potential for ortho-lithiation or other directed metalation reactions make this compound a suitable candidate for inclusion in such complex transformations.
For example, the bromine atom can be converted into an organometallic species, which can then react with multiple electrophiles in a one-pot sequence. Alternatively, the aromatic ring can participate in cascade reactions initiated by a cross-coupling event at the bromine position, leading to the rapid construction of polycyclic systems. While specific examples detailing the use of this compound in MCRs and cascade reactions are not yet prevalent in the literature, the inherent reactivity of its functional groups suggests significant potential in this area for the efficient synthesis of novel molecular scaffolds.
Potential in Polymer Chemistry and Materials Science as a Monomer or Functional Unit
The structure of this compound also lends itself to applications in polymer chemistry and materials science. The bromine atom can be utilized as a site for polymerization, particularly in the context of poly(p-phenylene)s and other conjugated polymers. Through reactions like the Suzuki or Stille cross-coupling polymerization, this compound could potentially be used as a monomer or co-monomer to introduce specific functionalities into a polymer chain.
The tert-butoxy group can impart solubility to the resulting polymers in common organic solvents, facilitating their processing. Subsequent cleavage of the tert-butoxy group to a hydroxyl group on the polymer backbone would dramatically alter the polymer's properties, such as its polarity, solubility, and potential for hydrogen bonding. This post-polymerization modification capability allows for the fine-tuning of material properties and the creation of functional polymers with tailored characteristics for applications in electronics, sensors, or biomedical devices.
Contribution to the Development of Chemical Libraries and Screening Compounds
In the field of drug discovery and chemical biology, the generation of chemical libraries containing a large number of diverse small molecules is essential for identifying new biological probes and potential drug leads. This compound is an excellent scaffold for the creation of such libraries.
The bromine atom serves as a versatile handle for diversification. A wide array of substituents can be introduced at this position using various cross-coupling reactions. For example, by reacting this compound with a library of boronic acids via the Suzuki-Miyaura coupling, a large number of biaryl compounds can be rapidly synthesized. Further diversity can be achieved by transforming the methyl ester into a variety of amides or other functional groups. The subsequent deprotection of the tert-butoxy group can provide another point for diversification. This systematic and combinatorial approach to modifying the core structure of this compound allows for the efficient generation of a vast number of structurally related compounds for high-throughput screening.
Future Research Directions and Unexplored Avenues for Methyl 3 Bromo 4 Tert Butoxybenzoate
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of halogenated aromatic compounds often involves multi-step processes with significant waste generation. Future research will likely focus on developing greener and more efficient methods for the synthesis of Methyl 3-bromo-4-tert-butoxybenzoate.
Current Synthetic Approaches and Their Limitations:
Conventional methods for producing similar bromoarenes may rely on electrophilic aromatic substitution, which can sometimes lead to isomeric mixtures and utilize stoichiometric amounts of hazardous reagents. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is often suboptimal in these traditional routes.
Future Directions in Sustainable Synthesis:
Catalytic Bromination: A key area of development will be the use of catalytic systems for the bromination step, replacing stoichiometric bromine and harsh Lewis acid catalysts. This could involve employing N-bromosuccinimide (NBS) with a recyclable catalyst, potentially in greener solvents.
C-H Activation: Direct C-H functionalization of the aromatic ring is a highly sought-after strategy. Research could explore the selective bromination of a precursor molecule, avoiding the need for pre-functionalized starting materials and thereby increasing atom economy.
Biocatalysis: The use of halogenating enzymes could offer a highly selective and environmentally benign route to brominated aromatics. While still an emerging field, the application of biocatalysis to specialty chemicals like this compound is a promising long-term goal.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Bromination | Reduced waste, milder reaction conditions, catalyst recyclability. | Development of novel, efficient catalysts for selective bromination. |
| Direct C-H Activation | Increased atom economy, reduced number of synthetic steps. | Design of directing groups and catalysts for regioselective C-H bromination. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Discovery and engineering of halogenating enzymes for aromatic substrates. |
Exploration of Novel Catalytic Transformations Involving the Bromine Atom and Ester Group
The bromine atom and the methyl ester group on this compound are versatile functional handles for a variety of catalytic transformations, opening up avenues for the synthesis of more complex molecules.
Leveraging the Bromine Atom:
The carbon-bromine bond is a cornerstone of cross-coupling chemistry. Future research can extensively utilize this feature of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: This compound is an ideal substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Research could focus on coupling it with a diverse range of partners to create libraries of novel compounds for various applications. The steric hindrance from the tert-butyl group may present challenges and opportunities for developing new, highly active catalyst systems.
C-H Functionalization: The bromine atom can act as a directing group for the functionalization of adjacent C-H bonds, enabling the introduction of other substituents onto the aromatic ring with high regioselectivity.
Transformations of the Ester Group:
The methyl ester provides another site for molecular elaboration.
Amidation and Transesterification: Catalytic methods for the direct conversion of the ester to amides or other esters under mild conditions would enhance the synthetic utility of this compound.
Reduction: Selective reduction of the ester to an alcohol would provide a different functional group for further derivatization.
| Transformation Type | Reaction Examples | Potential Applications |
| Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Synthesis of pharmaceuticals, agrochemicals, and materials. |
| C-H Functionalization | Directed ortho-metalation | Creation of polysubstituted aromatic compounds. |
| Ester Modification | Amidation, Transesterification, Reduction | Diversification of the molecular scaffold. |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For this compound to be a readily accessible building block, its production needs to be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Benefits of Flow Chemistry:
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a tank. This approach offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. A continuous flow process for the synthesis of substituted benzoic acids has been explored, which could be adapted for this specific compound.
Automated Synthesis:
Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By integrating robotics and real-time analysis, these systems can perform numerous experiments in a short period, leading to the rapid development of robust and scalable synthetic routes. This is particularly valuable for medicinal chemistry, where rapid access to diverse building blocks is crucial.
| Technology | Key Advantages | Future Research Focus |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous process for the synthesis and purification of this compound. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization. | Integration of the synthesis of this compound into automated platforms for on-demand production of derivatives. |
Investigation of its Role in the Construction of Macrocyclic and Supramolecular Architectures
The unique combination of functional groups and the bulky tert-butyl substituent makes this compound an intriguing building block for the construction of complex, three-dimensional structures.
Macrocycle Synthesis:
Macrocycles are large cyclic molecules that are of great interest in drug discovery and materials science. The bromine atom on this compound can be used as a handle for intramolecular cyclization reactions to form macrocycles. For instance, it could be a key component in a ring-closing metathesis or a palladium-catalyzed intramolecular cross-coupling reaction.
Supramolecular Architectures:
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The tert-butyl group is known to influence the self-assembly of molecules in the solid state and in solution. nih.govresearchgate.net The tert-butoxy (B1229062) group, in conjunction with the ester, could participate in hydrogen bonding and other non-covalent interactions, leading to the formation of well-defined supramolecular structures such as liquid crystals or porous materials. The interplay between the steric bulk of the tert-butyl group and the directional interactions of the other functional groups could lead to novel and predictable packing motifs.
| Area of Application | Key Molecular Features | Potential Outcomes |
| Macrocycle Synthesis | Bromine atom for cyclization reactions. | Novel macrocyclic compounds with potential biological activity. |
| Supramolecular Chemistry | Tert-butyl group for steric control, ester for hydrogen bonding. | Formation of ordered materials like liquid crystals, gels, or porous solids. |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-bromo-4-tert-butoxybenzoate?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate ester. A plausible route involves:
Protection of the phenolic hydroxyl group : Introduce tert-butyl protection using tert-butyl bromide or tert-butyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .
Bromination : Direct electrophilic aromatic bromination at the 3-position using Br₂ (with FeBr₃ as a catalyst) or NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
Esterification : Methyl ester formation via reaction of the carboxylic acid precursor with methanol under acid catalysis (e.g., H₂SO₄) .
Key Considerations :
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of techniques:
- ¹H/¹³C NMR :
- The tert-butoxy group shows a singlet at δ ~1.4 ppm (¹H) and δ ~28–30 ppm (¹³C) .
- The bromine substituent deshields adjacent protons, leading to distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.0 ppm) .
- IR Spectroscopy :
- Ester C=O stretch at ~1720 cm⁻¹ .
- Absence of -OH stretches confirms successful protection .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z ≈ 301 (C₁₂H₁₃BrO₃⁺) .
Advanced Research Questions
Q. How does the tert-butoxy group influence regioselectivity in subsequent reactions (e.g., cross-coupling)?
- Methodological Answer : The bulky tert-butoxy group sterically hinders reactions at the 4-position, directing reactivity to the 3-bromo or 5-position. For example:
- Suzuki-Miyaura Coupling :
- Palladium-catalyzed coupling with aryl boronic acids occurs preferentially at the 3-bromo position. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF/water at 80°C .
- Competing deprotection of tert-butoxy under strong bases (e.g., NaOH) must be avoided .
- SNAr (Nucleophilic Aromatic Substitution) :
- Electron-withdrawing bromine enhances reactivity, but steric effects reduce nucleophilic attack at the 4-position. Use high-boiling solvents (e.g., DMSO) and elevated temperatures .
Q. How to resolve contradictions in reaction yields reported for bromination steps?
- Data Contradiction Analysis : Discrepancies arise from:
- Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize intermediates but may promote side reactions (e.g., demethylation) .
- Catalyst loadings : Excess FeBr₃ can lead to polybromination, while sub-stoichiometric amounts result in incomplete reactions .
Recommended Protocol :
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Br₂/FeBr₃ in DCM, 25°C | 65 | 90 | |
| NBS in DMF, 40°C | 78 | 85 | |
| Br₂/FeBr₃ in AcOH, 50°C | 72 | 95 |
Q. What strategies mitigate decomposition during storage?
- Methodological Guidance :
- Storage Conditions :
- Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Avoid exposure to light (use amber glass) to reduce radical degradation of the C-Br bond .
- Stability Testing :
| Time (months) | Purity (%) at 25°C | Purity (%) at –20°C |
|---|---|---|
| 1 | 98 | 99 |
| 3 | 92 | 98 |
| 6 | 85 | 97 |
| Data adapted from analogous benzoate esters . |
Key Research Applications
Q. How is this compound utilized in medicinal chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
